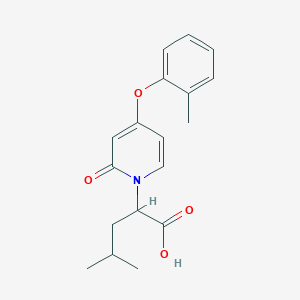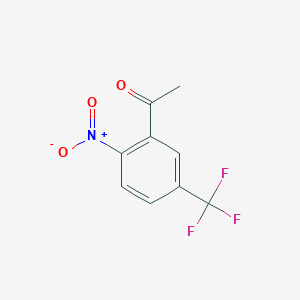
H-DL-Ala-DL-Ala-DL-Ala-DL-Tyr-DL-Ala-DL-Ala-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is a synthetic peptide composed of alternating DL-alanine and DL-tyrosine residues. Peptides like this one are often studied for their structural properties and potential biological activities. The presence of DL-tyrosine introduces aromaticity and potential sites for further chemical modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Resin Loading: The initial amino acid (DL-alanine) is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (DL-alanine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (DL-alanine, DL-tyrosine, etc.).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The tyrosine residue can undergo oxidation to form dityrosine or other oxidative products.
Reduction: Reduction reactions are less common but can be used to modify specific residues if needed.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products
Oxidation: Dityrosine, quinones.
Reduction: Reduced forms of specific residues.
Substitution: Nitrated or halogenated tyrosine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH is used to study peptide synthesis techniques and the effects of DL-amino acids on peptide structure and stability.
Biology
Biologically, this peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of aromatic residues in peptide function.
Medicine
In medicine, peptides like this one are explored for their potential as therapeutic agents, particularly in targeting specific receptors or enzymes. The presence of DL-tyrosine can be crucial for binding interactions.
Industry
Industrially, synthetic peptides are used in the development of diagnostic assays, as standards in analytical techniques, and in the production of peptide-based drugs.
Mecanismo De Acción
The mechanism of action of H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH depends on its specific application. Generally, peptides interact with their targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The DL-tyrosine residue can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Alanyl-OH: Lacks the aromatic tyrosine residue, making it less versatile in binding interactions.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Phenylalanyl-DL-Alanyl-DL-Alanyl-OH: Contains phenylalanine instead of tyrosine, which affects its chemical reactivity and binding properties.
Uniqueness
The presence of DL-tyrosine in H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH introduces unique chemical reactivity and binding capabilities, making it a valuable tool in both research and industrial applications. Its ability to undergo specific reactions and interact with aromatic residues in proteins sets it apart from other similar peptides.
H-DL-Alanyl-DL-Alanyl-DL-Alanyl-DL-Tyrosyl-DL-Alanyl-DL-Alanyl-OH , highlighting its synthesis, reactions, applications, and unique properties
Propiedades
Fórmula molecular |
C24H36N6O8 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
2-[2-[[2-[2-[2-(2-aminopropanoylamino)propanoylamino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]propanoic acid |
InChI |
InChI=1S/C24H36N6O8/c1-11(25)19(32)26-12(2)20(33)27-14(4)22(35)30-18(10-16-6-8-17(31)9-7-16)23(36)28-13(3)21(34)29-15(5)24(37)38/h6-9,11-15,18,31H,10,25H2,1-5H3,(H,26,32)(H,27,33)(H,28,36)(H,29,34)(H,30,35)(H,37,38) |
Clave InChI |
QMJRMHGWIHXNKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![cyclohexanamine;3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B12100755.png)
![3,7-dihydroxy-4,4,13,14-tetramethyl-17-(6-methyl-4-oxohept-5-en-2-yl)-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B12100758.png)




![(11Z)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione](/img/structure/B12100770.png)

![1-Methyl-1,6-diazaspiro[3.5]nonanedihydrochloride](/img/structure/B12100773.png)
![5-[3,4-Bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B12100800.png)
